(2-ETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE
Overview
Description
(2-ETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features both ethoxy and fluorophenyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 2-ethoxyphenyl derivatives with 4-fluorophenylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-ETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-ETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it may have activity against certain enzymes or receptors, making it a candidate for further pharmacological studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-ETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Ethoxyphenyl)[4-(2-fluorophenyl)-1-piperazinyl]methanone
- 6-chloro-2-(4-ethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline
Uniqueness
Compared to similar compounds, (2-ETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE stands out due to its specific combination of ethoxy and fluorophenyl groups attached to a piperazine ring. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-ethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-2-24-18-6-4-3-5-17(18)19(23)22-13-11-21(12-14-22)16-9-7-15(20)8-10-16/h3-10H,2,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVQURQOAUTPJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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